molecular formula C9H8FNO4S B2957378 5-Fluorosulfonyloxy-2-methyl-3-oxo-1H-isoindole CAS No. 2411296-62-1

5-Fluorosulfonyloxy-2-methyl-3-oxo-1H-isoindole

Cat. No.: B2957378
CAS No.: 2411296-62-1
M. Wt: 245.22
InChI Key: IEDRXVYMBIPEDC-UHFFFAOYSA-N
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Description

5-Fluorosulfonyloxy-2-methyl-3-oxo-1H-isoindole is a synthetic organic compound belonging to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring system

Properties

IUPAC Name

5-fluorosulfonyloxy-2-methyl-3-oxo-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4S/c1-11-5-6-2-3-7(15-16(10,13)14)4-8(6)9(11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDRXVYMBIPEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorosulfonyloxy-2-methyl-3-oxo-1H-isoindole typically involves the introduction of the fluorosulfonyloxy group to a pre-formed isoindole scaffold. One common method involves the reaction of 2-methyl-3-oxo-1H-isoindole with a fluorosulfonylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature and solvent choice are critical factors that influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are essential for large-scale production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Fluorosulfonyloxy-2-methyl-3-oxo-1H-isoindole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The oxo group in the compound can participate in redox reactions, resulting in the formation of reduced or oxidized products.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of hydroxyl or carbonyl compounds.

Scientific Research Applications

5-Fluorosulfonyloxy-2-methyl-3-oxo-1H-isoindole has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Fluorosulfonyloxy-2-methyl-3-oxo-1H-isoindole involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The oxo group may also play a role in the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-oxindole: A compound with a similar fluorine substitution but lacking the sulfonyloxy group.

    2-Methyl-3-oxo-1H-isoindole: The parent compound without the fluorosulfonyloxy group.

    5-Fluorosulfonyl-2-methyl-3-oxo-1H-isoindole: A closely related compound with a different substitution pattern.

Uniqueness

5-Fluorosulfonyloxy-2-methyl-3-oxo-1H-isoindole is unique due to the presence of both the fluorosulfonyloxy and oxo groups, which confer distinct chemical and biological properties

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